molecular formula C10H16O B012438 (1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol CAS No. 19894-98-5

(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol

Cat. No. B012438
CAS RN: 19894-98-5
M. Wt: 152.23 g/mol
InChI Key: LCYXQUJDODZYIJ-VGMNWLOBSA-N
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Description

Synthesis Analysis

The synthesis of related bicyclic compounds often involves multi-step chemical processes that aim to precisely control the stereochemistry at each chiral center. For instance, the synthesis of 5-alkyl-1-aryl-4,4-dimethyl-2,6,7-trioxabicyclo[3.2.0]heptanes, which share a similar bicyclic framework, involves steps that ensure remarkable thermal stability and specific chemiluminescent properties (Matsumoto et al., 1997).

Molecular Structure Analysis

The molecular structure of bicyclic compounds like "(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol" is characterized by its rigid framework, which impacts its chemical behavior. NMR crystallography comparative studies provide deep insights into the structural aspects by analyzing the chemical shift tensor parameters, revealing small conformational differences that are consistent with single-crystal X-ray diffraction results (Jaworska et al., 2012).

Scientific Research Applications

  • Synthesis of Elemanoids : A key intermediate in the chiral synthesis of elemanoids was synthesized from a compound related to (1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol, contributing to the production of (+)-α-Elemenone (Kato et al., 1990).

  • Crystallography and NMR Studies : The crystal structure and NMR properties of related compounds were studied for understanding molecular conformations (Jaworska et al., 2012).

  • Permanganate Oxidation : Permanganate oxidation of related compounds like myrtenal has been explored, yielding specific hydroxyketones, which are useful in various chemical transformations (Clay et al., 2016).

  • Synthesis of N-Substituted Compounds : Synthesized compounds were used in the transformation of various other chemical compounds, illustrating their versatility in synthetic chemistry (Grošelj et al., 2006).

  • Isomerization for Drug Synthesis : TiO2-catalyzed isomerization of bicyclic terpene epoxides into allylic alcohols, which is valuable for synthesizing potent anti-Parkinson drugs (Demidova et al., 2014).

  • Liquid-Liquid Equilibrium Studies : The compound's derivatives were used in the study of liquid-liquid equilibrium with other substances, contributing to the understanding of chemical interactions at different temperatures (Huang et al., 2011).

  • Synthesis of Stereoisomers : The preparation and absolute configuration determination of optically pure stereoisomers of derivatives of this compound have been carried out, important for stereochemical studies (Zou, 1995).

  • Prostaglandin Receptor Antagonists : A key intermediate for the novel prostaglandin D2 receptor antagonist S-5751 was synthesized using a process involving related compounds (Hida et al., 2009).

Safety And Hazards


  • GHS Classification : Pinane is classified as a Warning substance according to the Globally Harmonized System (GHS).

  • Hazard Statements : It may cause skin and eye irritation (H315, H319, H335 ).

  • Precautionary Measures : Handle with care, avoid inhalation, and use appropriate protective equipment.


Future Directions

Future research could explore:



  • Biological Activities : Investigate pinane’s potential as an antimicrobial or anti-inflammatory agent.

  • Synthetic Strategies : Develop efficient and scalable synthetic routes.

  • Applications : Explore novel applications in materials science or pharmaceuticals.


Please note that the availability and pricing of this compound may vary, and further studies are needed to fully understand its properties and applications123.


properties

IUPAC Name

(1R,3S,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-9,11H,1,4-5H2,2-3H3/t7-,8+,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYXQUJDODZYIJ-VGMNWLOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C(=C)C(C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2C[C@H]1C(=C)[C@H](C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301339508
Record name trans-Pinocarveol
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Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name (-)-trans-Pinocarveol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol

CAS RN

1674-08-4, 19894-98-5, 547-61-5
Record name trans-Pinocarveol
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Record name (1R,3S,5R)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol
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Record name Pinocarveol, trans-(+)-
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Record name (1α,3α,5α)-6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol
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Record name [1R-(1α,3β,5α)]-6,6-dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol
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Record name PINOCARVEOL, TRANS-(+)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (-)-trans-Pinocarveol
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Melting Point

5 °C
Record name (-)-trans-Pinocarveol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036128
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol
Reactant of Route 2
(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol
Reactant of Route 3
(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol
Reactant of Route 4
(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol
Reactant of Route 5
(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol
Reactant of Route 6
(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol

Citations

For This Compound
1
Citations
E de Souza Sevalho, BN Paulino… - Brazilian Journal of …, 2023 - Springer
The biotechnological production of aroma compounds may be carried out using enzymatic methodologies or microbial approaches and different substrates. In this context, the use of low…

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